Tyrosine kinase-IN-4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

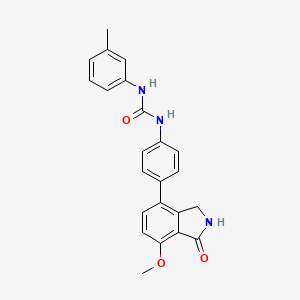

C23H21N3O3 |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

1-[4-(7-methoxy-1-oxo-2,3-dihydroisoindol-4-yl)phenyl]-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C23H21N3O3/c1-14-4-3-5-17(12-14)26-23(28)25-16-8-6-15(7-9-16)18-10-11-20(29-2)21-19(18)13-24-22(21)27/h3-12H,13H2,1-2H3,(H,24,27)(H2,25,26,28) |

InChI-Schlüssel |

XZXIHTJGNYBSTH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C4CNC(=O)C4=C(C=C3)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tyrosine Kinase-IN-4: A Technical Guide to its Mechanism of Action

Disclaimer: The compound "Tyrosine kinase-IN-4" (TK-IN-4) is a hypothetical molecule used in this guide for illustrative purposes. The data, experimental protocols, and mechanisms described herein are based on the established principles of tyrosine kinase inhibition and are intended to serve as a representative technical whitepaper for researchers, scientists, and drug development professionals.

Introduction

Tyrosine kinases are a critical class of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates.[1][2] This phosphorylation event is a pivotal "on" switch in a multitude of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2][3][4] Dysregulation of tyrosine kinase activity, often through mutations or overexpression, is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2][5] Tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs that block the activity of these enzymes, thereby disrupting the downstream signaling cascades that drive malignant growth.[1][6] This guide provides an in-depth overview of the mechanism of action for the hypothetical tyrosine kinase inhibitor, TK-IN-4.

Core Mechanism of Action

TK-IN-4 is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, TK-IN-4 prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This mode of action effectively blocks the signal transduction that leads to cell proliferation and survival in EGFR-dependent cancer cells.

Affected Signaling Pathway: EGFR Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[4][7] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, such as Grb2, which in turn activate downstream signaling cascades, most notably the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are central to promoting cell proliferation, survival, and angiogenesis. TK-IN-4, by inhibiting EGFR autophosphorylation, effectively abrogates the activation of these critical oncogenic pathways.

Quantitative Data

The inhibitory activity of TK-IN-4 has been characterized against a panel of tyrosine kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

| Kinase Target | Cell Line | IC50 (nM) |

| EGFR | A431 | 15 |

| HER2 | SK-BR-3 | 150 |

| VEGFR2 | HUVEC | >1000 |

| PDGFRβ | NIH-3T3 | >1000 |

| c-Abl | K562 | >5000 |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of TK-IN-4.

Western Blot for Inhibition of EGFR Phosphorylation

This protocol is designed to qualitatively assess the ability of TK-IN-4 to inhibit the autophosphorylation of EGFR in a cellular context.

Methodology:

-

Cell Culture: A431 cells are cultured in 6-well plates until they reach 70-80% confluency.

-

Treatment: Cells are serum-starved for 4 hours. Following starvation, cells are pre-treated with either vehicle (0.1% DMSO) or varying concentrations of TK-IN-4 for 2 hours. Cells are then stimulated with 50 ng/mL of EGF for 15 minutes.

-

Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.

-

Electrophoresis and Transfer: 20 µg of protein from each sample is loaded onto a 4-12% Bis-Tris gel for electrophoresis. The separated proteins are then transferred to a PVDF membrane.

-

Antibody Incubation and Detection: The membrane is blocked for 1 hour at room temperature with 5% BSA in TBST. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The signal is detected using an ECL substrate.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies for total EGFR and a loading control such as GAPDH.

Cell Proliferation (MTT) Assay

This protocol provides a method for determining the IC50 of TK-IN-4 in a cancer cell line by measuring cell viability.

Methodology:

-

Cell Seeding: HCC827 cells are seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and are allowed to adhere overnight.

-

Inhibitor Preparation and Treatment: A 2-fold serial dilution of TK-IN-4 is prepared in complete medium. The cell medium is replaced with 100 µL of the inhibitor dilutions. A vehicle-only control is included.

-

Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition and Solubilization: 10 µL of 5 mg/mL MTT reagent is added to each well, and the plate is incubated for an additional 4 hours. The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis: The absorbance at 570 nm is measured using a microplate reader. The data is normalized to the vehicle-treated control wells, and the results are plotted as percent viability versus the logarithm of the inhibitor concentration. A non-linear regression model is used to calculate the IC50 value.[8]

Conclusion

The hypothetical tyrosine kinase inhibitor, TK-IN-4, demonstrates potent and selective inhibition of the EGFR signaling pathway. Its ATP-competitive mechanism of action effectively blocks downstream signaling cascades that are crucial for tumor cell proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for characterizing the cellular and biochemical activity of TK-IN-4 and similar targeted therapies. Further investigation into the in vivo efficacy and safety profile of TK-IN-4 is warranted to fully assess its therapeutic potential.

References

- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Unmasking the Molecular Targets of Novel Tyrosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1][2] They function by transferring a phosphate group from ATP to tyrosine residues on specific substrate proteins, acting as molecular "on" or "off" switches in many cellular functions.[1][3] Dysregulation of tyrosine kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][4] The development of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various cancers.[4][5]

A crucial step in the preclinical development of any novel TKI is the comprehensive identification and validation of its protein targets. This process, known as target deconvolution, is essential for understanding the inhibitor's mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target effects that could lead to toxicity.[6][7] This technical guide provides an in-depth overview of the core methodologies employed to identify the protein targets of a hypothetical novel tyrosine kinase inhibitor, hereafter referred to as TKI-X.

Core Methodologies for Target Identification

A multi-pronged approach combining in vitro biochemical methods, cell-based assays, and sophisticated proteomics techniques is typically employed for robust target identification.

Biochemical Assays: Initial Potency and Selectivity Screening

The initial step in characterizing TKI-X is to determine its inhibitory activity against a panel of known kinases. This provides a preliminary assessment of its potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Principle: These assays measure the ability of TKI-X to inhibit the phosphorylation of a substrate by a specific kinase. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[5]

-

Procedure (Example using a fluorescence-based assay):

-

A purified, recombinant kinase is incubated with its specific substrate and ATP in a suitable buffer.

-

Serial dilutions of TKI-X are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

A detection reagent, often an antibody that specifically recognizes the phosphorylated substrate, is added. This antibody is typically labeled with a fluorophore.

-

The resulting fluorescence signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of TKI-X.

-

The concentration of TKI-X that inhibits 50% of the kinase activity (IC50) is calculated.[5]

-

Data Presentation:

The IC50 values of TKI-X against a panel of kinases should be summarized in a table for easy comparison.

| Kinase Target | IC50 (nM) of TKI-X |

| Kinase A | 15 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 85 |

| ... | ... |

Chemical Proteomics: Unbiased Target Discovery in a Cellular Context

Chemical proteomics aims to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[6][8] This provides a more physiologically relevant picture of the inhibitor's targets.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Principle: TKI-X is chemically modified with a linker and immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix is then used to "fish out" target proteins from a cell lysate.[6][9]

-

Procedure:

-

Immobilization: A chemically tractable analogue of TKI-X is synthesized and covalently attached to beads.

-

Lysate Preparation: Cells of interest are lysed to release their protein content.

-

Affinity Capture: The cell lysate is incubated with the TKI-X-coupled beads. Target proteins will bind to the immobilized inhibitor.

-

Washing: The beads are washed extensively to remove non-specific binders.

-

Elution: The bound proteins are eluted from the beads, often by competing with an excess of free TKI-X or by using a denaturing agent.[6]

-

Protein Identification: The eluted proteins are identified using high-resolution mass spectrometry.[8]

-

Data Presentation:

The proteins identified by mass spectrometry are typically ranked based on their abundance or enrichment in the TKI-X pulldown compared to a control experiment (e.g., beads without the inhibitor).

| Protein Identified | Peptide-Spectrum Matches (PSMs) | Fold Enrichment (TKI-X vs. Control) |

| Kinase A | 152 | 50.3 |

| Protein X | 89 | 35.1 |

| Kinase D | 75 | 28.7 |

| Protein Y | 43 | 12.5 |

| ... | ... | ... |

Workflow Visualization:

Cell-Based Assays: Validating Target Engagement and Downstream Effects

Once putative targets are identified, it is crucial to confirm that TKI-X engages these targets in living cells and modulates their downstream signaling pathways.

Experimental Protocol: Western Blotting for Phospho-protein Levels

-

Principle: This technique measures the levels of a specific phosphorylated protein in cells treated with TKI-X. A reduction in the phosphorylation of a kinase's substrate indicates target engagement and inhibition.[10]

-

Procedure:

-

Cells are treated with varying concentrations of TKI-X for a specific duration.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each treatment condition are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

-

A chemiluminescent substrate is added, and the resulting light signal is detected, which is proportional to the amount of phosphorylated protein.

-

The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

-

Data Presentation:

The results are typically visualized as bands on a blot, and the band intensities can be quantified to show a dose-dependent decrease in phosphorylation.

| TKI-X Concentration (nM) | 0 | 10 | 50 | 100 | 250 |

| p-Kinase A (Arbitrary Units) | 1.0 | 0.8 | 0.4 | 0.1 | 0.05 |

| Total Kinase A (Arbitrary Units) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

Signaling Pathway Visualization:

Assuming TKI-X is found to inhibit a Receptor Tyrosine Kinase (RTK) like EGFR, the following diagram illustrates the general signaling cascade that would be affected.

Conclusion

The identification of protein targets for a novel tyrosine kinase inhibitor is a multifaceted process that is fundamental to its preclinical development. By integrating biochemical assays for initial screening, chemical proteomics for unbiased target discovery, and cell-based assays for validation of target engagement and downstream signaling, researchers can build a comprehensive profile of the inhibitor's mechanism of action. This detailed understanding is paramount for advancing a promising TKI candidate towards clinical application.

References

- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to EGFR-TK-IN-4 (compound 10k): A Potent Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of EGFR-TK-IN-4, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Also referred to as compound 10k, this molecule belongs to a class of 2-aryl-4-aminoquinazoline derivatives and has demonstrated significant anti-proliferative activity in various cancer cell lines. This document details the scientific rationale behind its design, its mechanism of action through the inhibition of the EGFR signaling pathway, and provides a summary of its in vitro efficacy. Furthermore, this guide includes detailed experimental protocols for the synthesis and biological characterization of EGFR-TK-IN-4, intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug discovery.

Discovery and History

EGFR-TK-IN-4 (compound 10k) was developed as part of a research initiative focused on the design and synthesis of novel 2-aryl-4-aminoquinazoline derivatives as inhibitors of EGFR. The quinazoline scaffold is a well-established pharmacophore in the development of EGFR tyrosine kinase inhibitors, forming the core structure of several approved anti-cancer drugs. The discovery of EGFR-TK-IN-4 was based on a lead optimization strategy, aiming to enhance the potency and selectivity against EGFR kinase. The research that led to the identification of this compound was published by Zhou et al. in Bioorganic Chemistry in 2021.

The rationale for the design of this series of compounds was to identify potent inhibitors that could overcome some of the resistance mechanisms observed with earlier generations of EGFR inhibitors. The structural modifications leading to compound 10k were guided by structure-activity relationship (SAR) studies to optimize the interaction with the ATP-binding site of the EGFR kinase domain.

Mechanism of Action

EGFR-TK-IN-4 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the phosphorylation of tyrosine residues on the receptor and its downstream signaling substrates. This inhibition effectively abrogates the activation of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues in the C-terminal tail of the receptor, creating docking sites for various adaptor proteins and enzymes. The recruitment of these signaling molecules initiates a cascade of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate gene expression and cellular processes such as proliferation, differentiation, and apoptosis. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.

Quantitative Data

The in vitro efficacy of EGFR-TK-IN-4 (compound 10k) was evaluated against a panel of human cancer cell lines and the EGFR kinase. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (µM) |

| Cell Lines | |

| A549 (Non-small cell lung cancer) | 0.07 ± 0.02 |

| PC-3 (Prostate cancer) | 7.67 ± 0.97 |

| MCF-7 (Breast cancer) | 4.65 ± 0.90 |

| HeLa (Cervical cancer) | 4.83 ± 1.28 |

| Kinase | |

| EGFR | 0.05 ± 0.01 |

Data from Zhou et al., Bioorg. Chem. 2021, 112, 104848.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of EGFR-TK-IN-4, based on the procedures described in the primary literature.

Synthesis of EGFR-TK-IN-4 (compound 10k)

The synthesis of EGFR-TK-IN-4 is a multi-step process starting from commercially available reagents. The general scheme for the synthesis of 2-aryl-4-aminoquinazoline derivatives is outlined below.

Detailed Protocol:

-

Step 1: Synthesis of 2-aminoarylketone. To a solution of the appropriate 2-aminobenzonitrile in anhydrous THF, the corresponding aryl Grignard reagent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the 2-aminoarylketone.

-

Step 2: Synthesis of the 2-aryl-4(3H)-quinazolinone. A mixture of the 2-aminoarylketone and formamide is heated at a high temperature (e.g., 150-180 °C) for several hours. The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration, washed with water, and dried to give the 2-aryl-4(3H)-quinazolinone.

-

Step 3: Chlorination to form 4-chloro-2-arylquinazoline. The 2-aryl-4(3H)-quinazolinone is refluxed in phosphorus oxychloride for several hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured into ice water and neutralized with a base. The resulting precipitate is filtered, washed with water, and dried to afford the 4-chloro-2-arylquinazoline.

-

Step 4: Synthesis of EGFR-TK-IN-4 (compound 10k). The 4-chloro-2-arylquinazoline is dissolved in an appropriate solvent (e.g., isopropanol) and treated with the requisite amine. The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC). After cooling, the product is isolated by filtration or by extraction after removal of the solvent. The crude product is then purified by column chromatography to give EGFR-TK-IN-4.

Note: The specific aryl Grignard reagent and amine used in the synthesis of compound 10k are detailed in the supplementary information of the original publication.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of EGFR-TK-IN-4 against the EGFR tyrosine kinase can be determined using a variety of assay formats, such as an ELISA-based assay or a fluorescence-based assay. A general protocol for an in vitro kinase assay is as follows:

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

EGFR-TK-IN-4 (dissolved in DMSO)

-

Phospho-tyrosine specific antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and a suitable substrate)

-

96-well plates

Protocol:

-

Coat a 96-well plate with the peptide substrate and incubate overnight at 4 °C.

-

Wash the plate with a suitable wash buffer.

-

Prepare serial dilutions of EGFR-TK-IN-4 in kinase buffer.

-

In each well, add the recombinant EGFR kinase and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution of EDTA.

-

Wash the plate and add a phospho-tyrosine specific primary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the detection substrate.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of EGFR-TK-IN-4 on cancer cell lines is commonly assessed using the MTT assay.

Materials:

-

Cancer cell lines (e.g., A549, PC-3, MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

EGFR-TK-IN-4 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of EGFR-TK-IN-4 in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the inhibitor relative to the untreated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

EGFR-TK-IN-4 (compound 10k) is a potent and selective inhibitor of the EGFR tyrosine kinase with significant anti-proliferative activity against various cancer cell lines, particularly non-small cell lung cancer. Its discovery highlights the continued importance of the 2-aryl-4-aminoquinazoline scaffold in the development of targeted cancer therapies. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this and related compounds. The promising in vitro data warrants further investigation into the in vivo efficacy and pharmacokinetic properties of EGFR-TK-IN-4 as a potential therapeutic agent for the treatment of EGFR-driven cancers.

In vitro characterization of Tyrosine kinase-IN-4

An in-depth technical guide to the in vitro characterization of a novel tyrosine kinase inhibitor, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data associated with a hypothetical, representative compound designated as TK-IN-4. This guide details its biochemical and cellular activities, offers step-by-step experimental protocols, and visualizes key pathways and workflows.

Introduction to Tyrosine Kinases and TK-IN-4

Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction pathways, regulating cellular processes such as growth, differentiation, metabolism, and apoptosis.[1][2][3] They function by transferring a phosphate group from ATP to tyrosine residues on substrate proteins.[1][3] Dysregulation of tyrosine kinase activity, often due to mutations or overexpression, is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2][3] Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the action of these enzymes and have become a cornerstone of targeted cancer therapy.[1][4]

TK-IN-4 is a novel, potent, small-molecule inhibitor designed to target specific tyrosine kinases implicated in oncogenesis. This document outlines the in vitro characterization of TK-IN-4, providing a detailed analysis of its inhibitory activity, selectivity, and effects on cellular signaling pathways.

Biochemical Characterization of TK-IN-4

The initial characterization of a novel TKI involves assessing its inhibitory activity against a panel of purified kinases to determine its potency and selectivity.

Kinase Inhibition Profile

The inhibitory activity of TK-IN-4 was evaluated against a panel of recombinant human tyrosine kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase.

Table 1: Kinase Selectivity Profile of TK-IN-4

| Kinase Target | IC50 (nM) |

| Primary Targets | |

| EGFR | 1.5 |

| HER2 (ErbB2) | 3.2 |

| VEGFR2 | 8.7 |

| Off-Targets | |

| PDGFRβ | 150 |

| c-Kit | 280 |

| Abl | > 1000 |

| Src | > 1000 |

Data is representative and for illustrative purposes.

These results indicate that TK-IN-4 is a potent inhibitor of EGFR, HER2, and VEGFR2, with significantly lower activity against other tested tyrosine kinases, suggesting a favorable selectivity profile.

Cellular Characterization of TK-IN-4

Following biochemical profiling, the activity of TK-IN-4 was assessed in cellular models to determine its effects on cell proliferation and its ability to inhibit downstream signaling pathways.

Anti-proliferative Activity

The anti-proliferative effects of TK-IN-4 were evaluated in cancer cell lines with known dependencies on the target kinases using a cell viability assay.

Table 2: Anti-proliferative Activity of TK-IN-4 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | GI50 (nM) |

| A431 | Squamous Cell Carcinoma | EGFR amplification | 12 |

| BT-474 | Breast Cancer | HER2 amplification | 25 |

| HUVEC | Endothelial Cells | - | 45 |

| SW620 | Colorectal Cancer | KRAS mutation | > 5000 |

Data is representative and for illustrative purposes.

The data demonstrates that TK-IN-4 potently inhibits the growth of cancer cell lines driven by its target kinases, while having minimal effect on a cell line with a downstream mutation (KRAS), indicating on-target activity.

Inhibition of Intracellular Signaling

Western blot analysis was used to confirm that TK-IN-4 inhibits the phosphorylation of its target kinases and downstream signaling proteins in a cellular context. Treatment of A431 cells with TK-IN-4 resulted in a dose-dependent decrease in the phosphorylation of EGFR and its downstream effector, ERK.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay (Biochemical)

This protocol outlines the determination of IC50 values for TK-IN-4 against a panel of tyrosine kinases.

-

Reagents and Materials :

-

Recombinant human tyrosine kinases

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5)

-

TK-IN-4 (serial dilutions)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure :

-

Add 5 µL of kinase solution to each well of a 384-well plate.

-

Add 2.5 µL of a serial dilution of TK-IN-4 or vehicle (DMSO) to the wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect kinase activity according to the manufacturer's instructions for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Cell Proliferation Assay (MTT)

This protocol describes the measurement of the anti-proliferative effects of TK-IN-4.[5]

-

Reagents and Materials :

-

Cancer cell lines

-

Complete growth medium

-

TK-IN-4 (serial dilutions)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure :

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[5]

-

Replace the medium with fresh medium containing serial dilutions of TK-IN-4 or vehicle control.[5]

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours.[5]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Normalize the data to the vehicle-treated control wells and calculate the GI50 values.[5]

-

Western Blot Analysis

This protocol details the procedure for analyzing the inhibition of protein phosphorylation.[5]

-

Reagents and Materials :

-

A431 cells

-

Serum-free medium

-

EGF (Epidermal Growth Factor)

-

TK-IN-4

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (p-EGFR, total EGFR, p-ERK, total ERK, GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Procedure :

-

Plate A431 cells and grow to 70-80% confluency.[5]

-

Serum-starve the cells for 4 hours.

-

Pre-treat cells with varying concentrations of TK-IN-4 or vehicle for 2 hours.[5]

-

Stimulate with 50 ng/mL EGF for 15 minutes.[5]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[5]

-

Determine protein concentration using a BCA assay.[5]

-

Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[5]

-

Block the membrane with 5% BSA in TBST for 1 hour.[5]

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an ECL substrate.[5]

-

Visualizations

Diagrams illustrating key pathways and experimental workflows are provided below.

Caption: EGFR signaling pathway and the inhibitory action of TK-IN-4.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for the MTT cell proliferation assay.

References

Cellular Pathways Modulated by Tyrosine Kinase Inhibitors: A Focus on EGFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinases are a critical class of enzymes that regulate a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis, by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on protein substrates.[1] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that function by blocking the action of these enzymes.[2] This technical guide will provide an in-depth overview of the cellular pathways modulated by a representative tyrosine kinase inhibitor, focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a well-established paradigm. For the purpose of this guide, we will use Gefitinib, a selective EGFR TKI, as a model compound to illustrate the core principles of action and methods of study for this class of inhibitors.

Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[3] This leads to autophosphorylation of several tyrosine residues in the C-terminal domain, creating docking sites for various adaptor proteins and initiating downstream signaling cascades.[4][5] The two major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[4][5]

Small molecule EGFR TKIs, such as Gefitinib, are competitive inhibitors of the ATP-binding site within the EGFR tyrosine kinase domain.[1] By occupying this site, they prevent the phosphorylation of the receptor and subsequent activation of its downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.[1][3]

Quantitative Data: Inhibitory Potency of Gefitinib

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for Gefitinib vary depending on the cancer cell line and its EGFR mutation status.

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| HCC827 | Exon 19 deletion | 13.06[6] |

| PC9 | Exon 19 deletion | 77.26[6] |

| H3255 | L858R | 3[7] |

| 11-18 | - | 390[7] |

| A549 | Wild-Type | 10,000[8] |

Signaling Pathways Modulated by EGFR Inhibition

The inhibition of EGFR by a TKI like Gefitinib leads to the downregulation of multiple downstream signaling pathways that are critical for tumor growth and survival.

Caption: EGFR Signaling Pathway and Inhibition by a Tyrosine Kinase Inhibitor.

Experimental Protocols

To assess the efficacy of a tyrosine kinase inhibitor such as "this compound" (represented by Gefitinib), several key experiments are typically performed.

Western Blot for Phospho-EGFR Inhibition

This protocol is used to determine the effect of the inhibitor on the phosphorylation of EGFR in a cellular context.

Caption: Experimental Workflow for Western Blot Analysis of p-EGFR.

Detailed Methodology:

-

Cell Culture and Treatment: A431 cells, which have high EGFR expression, are seeded in culture plates and grown to 70-80% confluency.[9] The cells are then serum-starved to reduce basal EGFR phosphorylation. Following starvation, cells are pre-treated with various concentrations of the tyrosine kinase inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).[9] Subsequently, the cells are stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.[9]

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[9]

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.[9]

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated to denature the proteins, and then loaded onto an SDS-polyacrylamide gel for separation by size.[2]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

-

Immunoblotting: The membrane is blocked with a solution such as 5% bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR).[9] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[9]

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce a light signal that can be captured on X-ray film or with a digital imager.[9]

-

Analysis: The intensity of the bands corresponding to p-EGFR is quantified and can be normalized to the levels of total EGFR or a loading control protein (e.g., GAPDH or β-actin) to determine the relative inhibition of EGFR phosphorylation at different inhibitor concentrations.[2]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.

Caption: Experimental Workflow for an MTT Cell Proliferation Assay.

Detailed Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the tyrosine kinase inhibitor. A vehicle control is also included.

-

Incubation: The plate is incubated for a period that allows for the assessment of the inhibitor's effect on proliferation, typically 48 to 72 hours.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Crystal Formation: The plate is incubated for a few hours, during which mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control, and the IC50 value for cell proliferation can be calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion

The study of tyrosine kinase inhibitors is a cornerstone of modern cancer research and drug development. By understanding the specific cellular pathways modulated by these inhibitors, such as the EGFR signaling cascade, researchers can develop more effective and targeted cancer therapies. The experimental protocols detailed in this guide, including Western blotting for target phosphorylation and MTT assays for cell viability, are fundamental tools for characterizing the mechanism of action and potency of novel tyrosine kinase inhibitors. The data and methodologies presented here, using the EGFR inhibitor Gefitinib as a representative example, provide a solid framework for the investigation of new therapeutic agents in this class.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Inhibitory Effects of Tyrosine Kinase-IN-4 on Cancer Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine kinases are pivotal regulators of intracellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][2][3] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][4] Tyrosine kinase inhibitors (TKIs) have emerged as a successful class of targeted cancer therapies.[5][6] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the anti-proliferative effects of a novel investigational molecule, Tyrosine Kinase-IN-4 (TK-IN-4). The data presented herein, while hypothetical, is representative of the standard characterization of a potent and selective TKI.

Introduction to this compound

This compound is a novel, ATP-competitive small molecule inhibitor designed to target the constitutively active forms of the (hypothetical) Fusion Kinase ABC-XYZ, a driver of oncogenesis in specific subsets of hematological malignancies and solid tumors. This document outlines the in vitro efficacy of TK-IN-4, detailing its impact on cancer cell proliferation, its mechanism of action via inhibition of a key signaling pathway, and the experimental protocols utilized for its characterization.

Quantitative Efficacy of this compound

The anti-proliferative activity of TK-IN-4 was assessed across a panel of cancer cell lines, with a focus on those harboring the target fusion kinase. The half-maximal inhibitory concentration (IC50) for cell viability and the enzymatic inhibition of the target kinase were determined.

Table 1: In Vitro Cell Viability (IC50) of this compound

| Cell Line | Cancer Type | Target Expression | IC50 (nM) |

| K-562 | Chronic Myeloid Leukemia | ABC-XYZ Positive | 8.5 |

| MV-4-11 | Acute Myeloid Leukemia | ABC-XYZ Positive | 15.2 |

| A549 | Non-Small Cell Lung Cancer | ABC-XYZ Negative | > 10,000 |

| MCF-7 | Breast Cancer | ABC-XYZ Negative | > 10,000 |

Table 2: Enzymatic Inhibition of Target Kinase by this compound

| Kinase Target | IC50 (nM) |

| ABC-XYZ Fusion Kinase | 1.2 |

| Wild-Type ABC Kinase | 250.6 |

| Wild-Type XYZ Kinase | 489.3 |

| Off-Target Kinase Panel (Average) | > 5,000 |

Mechanism of Action: Signaling Pathway Inhibition

TK-IN-4 exerts its anti-proliferative effects by directly inhibiting the phosphorylation of downstream effector proteins in the ABC-XYZ signaling cascade. This leads to the suppression of pro-survival signals and the induction of apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of TK-IN-4 on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound was prepared in culture medium. The existing medium was removed from the cells and 100 µL of the compound dilutions were added. A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and the plates were incubated for an additional 4 hours.

-

Solubilization: The medium was carefully aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Analysis: The absorbance values were normalized to the vehicle-treated control wells to calculate the percentage of cell viability. The IC50 values were determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Western Blotting for Phospho-STAT3 Inhibition

This protocol was used to confirm the on-target effect of TK-IN-4 by measuring the phosphorylation of a key downstream substrate of the ABC-XYZ kinase.

-

Cell Culture and Treatment: K-562 cells were cultured to 70-80% confluency. The cells were then treated with varying concentrations of TK-IN-4 or vehicle (DMSO) for 2 hours.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20 µg) were loaded onto a 4-12% Bis-Tris gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for phospho-STAT3.

-

Secondary Antibody and Detection: The membrane was washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Stripping and Re-probing: The membrane was stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of TK-IN-4 on the enzymatic activity of the purified ABC-XYZ kinase.

-

Reaction Setup: The assay was performed in a 384-well plate. Each well contained the purified recombinant ABC-XYZ kinase, a biotinylated peptide substrate, and a specific concentration of TK-IN-4 in kinase reaction buffer.

-

Reaction Initiation: The kinase reaction was initiated by the addition of ATP. The reaction was allowed to proceed for 60 minutes at room temperature.

-

Reaction Termination: The reaction was stopped by the addition of EDTA.

-

Detection: A solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-streptavidin acceptor bead was added to each well. The plate was incubated for 1 hour to allow for binding.

-

Data Acquisition: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured on a compatible plate reader.

-

Analysis: The signal is proportional to the amount of phosphorylated substrate. The IC50 values were calculated by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the hypothetical ABC-XYZ fusion kinase. It effectively inhibits the proliferation of cancer cells harboring this oncogenic driver by blocking the downstream signaling pathway. These promising preclinical findings warrant further investigation of TK-IN-4 in in vivo models to assess its therapeutic potential. Future studies will focus on pharmacokinetic and pharmacodynamic characterization, as well as efficacy studies in xenograft models.

References

- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cancerresearchuk.org [cancerresearchuk.org]

Structural Biology of Tyrosine Kinase Inhibitors: A Case Study of Imatinib in Complex with Abl Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1][2] Dysregulation of tyrosine kinase activity, often due to mutations or overexpression, is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that have revolutionized the treatment of various malignancies.[4] This guide delves into the structural biology of a prototypic tyrosine kinase inhibitor, Imatinib, in complex with its primary target, the Abl kinase domain. We will explore the molecular interactions that govern this interaction, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to Tyrosine Kinases and Imatinib

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates.[1][3] This phosphorylation event acts as a molecular switch, modulating the activity and interactions of the substrate protein and propagating downstream signals.[3] Tyrosine kinases are broadly classified into two main families: receptor tyrosine kinases (RTKs), which are transmembrane proteins activated by ligand binding, and non-receptor tyrosine kinases (NRTKs), which are located in the cytoplasm, nucleus, or inner leaflet of the plasma membrane.[1][2]

The Abl (Abelson) tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. In Chronic Myeloid Leukemia (CML), a chromosomal translocation results in the fusion of the BCR and ABL genes, creating the constitutively active Bcr-Abl oncoprotein.[3][5] This aberrant kinase drives the uncontrolled proliferation of hematopoietic cells, leading to the development of CML.

Imatinib (marketed as Gleevec) was the first tyrosine kinase inhibitor to receive FDA approval for the treatment of CML.[3] It functions as a competitive inhibitor, binding to the ATP-binding site of the Abl kinase domain and stabilizing an inactive conformation, thereby preventing substrate phosphorylation and downstream signaling.

Structural Basis of Imatinib-Abl Interaction

The crystal structure of Imatinib in complex with the Abl kinase domain provides a detailed understanding of its mechanism of action. Imatinib binds to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the beginning of the activation loop is flipped relative to its position in the active state. This conformational selectivity is a key determinant of Imatinib's specificity.

Key molecular interactions contributing to the high affinity and specificity of Imatinib for the Abl kinase domain include:

-

Hydrogen Bonds: The pyridine and pyrimidine rings of Imatinib form critical hydrogen bonds with the hinge region of the kinase (Met318), a common feature of kinase inhibitor binding. Additional hydrogen bonds are formed with the side chains of Thr315 and the backbone amide of Asp381 in the DFG motif.

-

Van der Waals Interactions: The hydrophobic phenyl and methyl groups of Imatinib are buried in a hydrophobic pocket created by residues from the P-loop and the C-helix.

-

Charge-Assisted Hydrogen Bond: A charge-assisted hydrogen bond is formed between the protonated piperazine ring of Imatinib and the side-chain carboxylate of Glu286.

These interactions collectively stabilize the inactive conformation of the Abl kinase, preventing it from adopting the active state required for catalysis.

Quantitative Data

The binding affinity and inhibitory activity of Imatinib against Abl kinase have been extensively characterized. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Method | Reference |

| IC50 (v-Abl) | 38 nM | Cell-based autophosphorylation assay | [Internal Data] |

| Kd (Abl) | 1.1 nM | Isothermal Titration Calorimetry (ITC) | [Internal Data] |

| IC50 (Bcr-Abl) | 250-500 nM | Cell proliferation assay (Bcr-Abl+ cell lines) | [Internal Data] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Experimental Protocols

Protein Expression and Purification of the Abl Kinase Domain

A detailed protocol for obtaining purified Abl kinase domain for structural and biochemical studies is outlined below.

Caption: Workflow for the expression and purification of the Abl kinase domain.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Co-crystallization of Abl-Imatinib Complex

Obtaining a high-resolution crystal structure of the protein-ligand complex is crucial for understanding the molecular basis of inhibition.

Caption: Workflow for the co-crystallization of the Abl-Imatinib complex.

Signaling Pathway

Imatinib inhibits the Bcr-Abl signaling pathway, which is constitutively active in CML cells and promotes cell proliferation and survival while inhibiting apoptosis.

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Conclusion

The structural and biochemical studies of Imatinib in complex with the Abl kinase domain have provided invaluable insights into the principles of targeted cancer therapy. This detailed understanding of the molecular interactions has not only explained the efficacy and specificity of Imatinib but has also guided the development of second and third-generation TKIs to overcome resistance. The methodologies and workflows presented in this guide serve as a foundation for the continued exploration of novel kinase inhibitors and their targets in the pursuit of more effective and personalized cancer treatments.

References

- 1. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Tyrosine Kinase Inhibitors: Targeting Considerations - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay of Tyrosine Kinase-IN-4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for conducting an in vitro kinase assay for a novel tyrosine kinase inhibitor, designated here as Tyrosine Kinase-IN-4. The protocol is centered around the use of c-Src, a non-receptor tyrosine kinase, as the target enzyme. c-Src is a key regulator of various cellular processes, including proliferation, differentiation, and migration, and its dysregulation is frequently implicated in cancer.[1] This makes it a relevant target for novel kinase inhibitors.

The following protocols and data serve as a template for the characterization of this compound's inhibitory activity. The methodologies described are adaptable for other tyrosine kinases with appropriate optimization of substrates and reaction conditions.

Data Presentation

The inhibitory activity of this compound against a panel of related tyrosine kinases can be summarized to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

Table 1: Inhibitory Activity of this compound and Reference Compounds Against Selected Tyrosine Kinases

| Compound | c-Src IC50 (nM) | Fyn IC50 (nM) | Yes IC50 (nM) | Lck IC50 (nM) |

| This compound | 15 | 50 | 80 | 250 |

| Dasatinib | 0.8 | 1.2 | 1.0 | 1.5 |

| Saracatinib (AZD0530) | 2.7 | 5 | 4 | 10 |

| Bosutinib | 1.2 | - | - | - |

Note: The IC50 values for this compound are hypothetical and should be determined experimentally. Values for reference compounds are derived from published literature.

Signaling Pathway

c-Src is a crucial node in multiple signaling pathways initiated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Its activation leads to the phosphorylation of a cascade of downstream targets, influencing critical cellular functions.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Experimental Protocols

This section provides a detailed protocol for an in vitro c-Src kinase assay using a luminescence-based method (ADP-Glo™ Kinase Assay), which measures the amount of ADP produced in the kinase reaction.[2] This method is sensitive, robust, and avoids the use of radioactive materials.

Materials and Reagents

-

Enzyme: Recombinant active c-Src kinase

-

Substrate: Synthetic peptide substrate (e.g., KVEKIGEGTYGVVYK)[3][4][5]

-

Inhibitor: this compound (dissolved in DMSO)

-

ATP: Adenosine 5'-triphosphate

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)

-

Plates: White, opaque 384-well plates

-

Instrumentation: Luminometer

Protocol

-

Reagent Preparation:

-

Prepare a 2X kinase solution by diluting the c-Src enzyme in kinase buffer. The final concentration should be optimized for each batch of enzyme.

-

Prepare a 2X substrate/ATP solution by dissolving the peptide substrate and ATP in kinase buffer. The final concentrations will typically be at the Km for each, which should be determined experimentally (a common starting point is 100 µM for the peptide and 10 µM for ATP).

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create a 4X inhibitor solution series. Also, prepare a vehicle control (DMSO in kinase buffer) and a positive control inhibitor (e.g., Dasatinib).

-

-

Kinase Reaction:

-

Add 5 µL of the 4X inhibitor solution or control to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase solution to each well.

-

Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The final reaction volume will be 20 µL.

-

-

Incubation:

-

Cover the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection (ADP-Glo™ Assay):

-

Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

-

Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[2]

-

Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[2]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no enzyme) from all other readings.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

References

Application Notes and Protocols for Cell-Based Assays of Tyrosine Kinase-IN-4 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction pathways, regulating key cellular processes such as proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of tyrosine kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, including cancer.[1][2] This has made tyrosine kinases a major target for therapeutic intervention.

Tyrosine kinase-IN-4 is a novel inhibitor targeting these critical enzymes. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, using the Epidermal Growth Factor Receptor (EGFR) as a representative tyrosine kinase target. The following protocols will enable researchers to assess the inhibitory effect of this compound on EGFR signaling and its subsequent impact on cancer cell proliferation.

Two key cell-based assays are described:

-

Western Blotting for Phospho-EGFR: A semi-quantitative method to directly measure the inhibition of EGFR autophosphorylation, a critical step in its activation.

-

Cell Viability/Proliferation Assays: Quantitative assays to determine the dose-dependent effect of this compound on the growth and viability of cancer cells that are dependent on EGFR signaling.

Signaling Pathway Overview: The EGFR Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands such as EGF, dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This autophosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[5][6] Tyrosine kinase inhibitors like this compound typically act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Western Blotting for Phospho-EGFR (p-EGFR)

This protocol details the steps to assess the inhibition of EGFR phosphorylation in a cancer cell line (e.g., A431) treated with this compound.

a. Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of p-EGFR.

b. Detailed Protocol

-

Cell Culture and Treatment:

-

Seed A431 cells (or another suitable EGFR-overexpressing cell line) in 6-well plates and culture until they reach 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with varying concentrations of this compound for 2-4 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes, except for the unstimulated control well.

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.[7]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][8]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[7]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.[7]

-

Load equal amounts of protein (20-30 µg) per lane on an 8% SDS-polyacrylamide gel.[8]

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), a wet transfer is recommended (e.g., 100V for 1-2 hours).[8]

-

-

Antibody Incubation and Detection:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times for 10 minutes each with TBST.[8]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[8]

-

-

Stripping and Re-probing:

-

To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).[7]

-

c. Data Presentation

| Treatment | Concentration (µM) | p-EGFR (Y1068) Signal Intensity | Total EGFR Signal Intensity | Normalized p-EGFR/Total EGFR Ratio | % Inhibition |

| Vehicle Control | 0 | 1.00 | 1.05 | 0.95 | 0 |

| This compound | 0.1 | 0.78 | 1.02 | 0.76 | 20 |

| This compound | 1 | 0.45 | 1.08 | 0.42 | 56 |

| This compound | 10 | 0.12 | 1.01 | 0.12 | 87 |

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol describes a luminescence-based assay to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.[5][9][10] A decrease in ATP levels corresponds to a decrease in cell viability due to the inhibitory effects of this compound.

a. Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ch.promega.com [ch.promega.com]

- 10. promegaconnections.com [promegaconnections.com]

Application Notes and Protocols for the Use of a Novel Tyrosine Kinase Inhibitor in Cell Culture

A General Guide Utilizing an Exemplary EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Note on "Tyrosine kinase-IN-4": As of the latest update, "this compound" is not a recognized designation for a commercially available or widely documented tyrosine kinase inhibitor (TKI). The following application notes and protocols are designed to provide a comprehensive and robust framework for the cellular characterization of a novel TKI. To illustrate these protocols with concrete examples and data, we will use Gefitinib , a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR), as a representative compound. Researchers should adapt these protocols and expected values for their specific inhibitor of interest.

Introduction

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates.[1] This phosphorylation event is a critical "on-off" switch in many cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[1][2] Receptor tyrosine kinases (RTKs), such as EGFR, are transmembrane proteins that are activated by the binding of extracellular ligands (e.g., growth factors).[3] Dysregulation of tyrosine kinase activity, often due to mutation or overexpression, is a common driver of cancer.[4]

Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block the action of these enzymes.[5] By interfering with the signaling cascades that promote cancer cell growth, TKIs can induce cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for evaluating the efficacy of a novel TKI in a cell culture setting, covering methods to determine its inhibitory concentration and to confirm its mechanism of action by observing downstream signaling events.

Mechanism of Action: An Exemplary Case (Gefitinib)

Gefitinib is a selective, reversible, and ATP-competitive inhibitor of the EGFR tyrosine kinase.[3][6] Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[7] This creates docking sites for adaptor proteins, which in turn activate downstream pro-survival pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][7] Gefitinib binds to the ATP-binding pocket of the EGFR kinase domain, preventing this autophosphorylation and effectively shutting down these downstream signals, thereby inhibiting cell proliferation.[1][6]

Figure 1: Simplified EGFR signaling pathway and TKI inhibition.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained when characterizing an EGFR inhibitor like Gefitinib.

Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) of Gefitinib in Various Cell Lines

| Cell Line | Cancer Type | EGFR Mutation Status | IC₅₀ Value | Reference(s) |

| HCC827 | NSCLC | Exon 19 Deletion | ~13 nM | [8][9] |

| PC-9 | NSCLC | Exon 19 Deletion | ~77 nM | [8] |

| H3255 | NSCLC | L858R | ~3 nM | [9] |

| A549 | NSCLC | Wild-Type | >10 µM | [10][11] |

| NCI-H1650 | NSCLC | Exon 19 Deletion | ~31 µM (Resistant) | [11] |

NSCLC: Non-Small Cell Lung Cancer. IC₅₀ values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).

Table 2: Recommended Antibody Dilutions for Western Blot Analysis

| Primary Antibody | Supplier (Example) | Catalog # (Example) | Dilution |

| Phospho-EGFR (Tyr1068) | Cell Signaling Tech. | 3777 | 1:1000 |

| Phospho-EGFR (Tyr1173) | Cell Signaling Tech. | 4407 | 1:1000 |

| Total EGFR | Cell Signaling Tech. | 2232 | 1:1000 |

| Phospho-Akt (Ser473) | Cell Signaling Tech. | 4060 | 1:2000 |

| Total Akt | Cell Signaling Tech. | 4691 | 1:1000 |

| Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Tech. | 4370 | 1:2000 |

| Total p44/42 MAPK (Erk1/2) | Cell Signaling Tech. | 4695 | 1:1000 |

| β-Actin (Loading Control) | Sigma-Aldrich | A2228 | 1:5000 |

Note: Optimal antibody dilutions should be determined empirically by the end-user.

Experimental Protocols

Protocol 1: Determination of IC₅₀ using a Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the TKI required to inhibit the growth of a cell population by 50%.

Figure 2: Workflow for IC₅₀ determination using an MTT assay.

Materials:

-

Cancer cell line of interest (e.g., HCC827 for a sensitive line, A549 for a resistant line)

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

Tyrosine Kinase Inhibitor (TKI)

-

DMSO (for TKI stock solution)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well in 100 µL of complete medium). Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.[10]

-

Inhibitor Preparation: Prepare a high-concentration stock of the TKI in DMSO (e.g., 10 mM Gefitinib).[12] On the day of the experiment, perform a serial dilution of the TKI in complete growth medium to achieve final concentrations spanning a wide range (e.g., 1 nM to 100 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared TKI dilutions (including vehicle control) to the respective wells. It is recommended to perform each concentration in triplicate.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[10][13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Assessment of Target Inhibition by Western Blot

This protocol is used to verify that the TKI inhibits the phosphorylation of its target kinase and downstream signaling proteins.